molecular formula C19H22N6O3S B2774364 4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide CAS No. 946308-34-5

4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide

Cat. No.: B2774364
CAS No.: 946308-34-5
M. Wt: 414.48
InChI Key: GZROZRKXCPHMEY-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzamide core substituted with a diethylamino sulfonyl group and a phenyl-tetrazolylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzamide core, followed by the introduction of the diethylamino sulfonyl group through sulfonylation reactions. The phenyl-tetrazolylmethyl moiety is then attached via a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include sulfonyl chlorides, amines, and tetrazole derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide: shares similarities with other sulfonyl and tetrazole-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a diethylamino sulfonyl group and a phenyl-tetrazolylmethyl moiety makes it a versatile compound for various applications.

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide (CAS Number: 946308-34-5) is a benzamide derivative notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of the compound is C19H22N6O3SC_{19}H_{22}N_{6}O_{3}S with a molecular weight of 414.5 g/mol. The structure features a diethylsulfamoyl group and a phenyl-tetrazolylmethyl moiety, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC19H22N6O3S
Molecular Weight414.5 g/mol
CAS Number946308-34-5

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and influence biochemical pathways through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : It can bind to receptors, altering their activity and affecting downstream signaling pathways.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Studies have shown that benzamide derivatives possess significant antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth. For instance, related benzamide compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound could exhibit similar effects .

Anticancer Potential

The compound has been investigated for its potential anticancer activity. Benzamide derivatives are known to interact with cancer cell lines and exhibit cytotoxic effects. Preliminary studies indicate that this particular compound may inhibit tumor growth by inducing apoptosis in cancer cells .

Case Studies and Research Findings

  • Antimicrobial Studies : A study on benzamide derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the benzamide structure could enhance antibacterial potency .
  • Anticancer Research : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of cell cycle regulators .
  • Comparative Analysis : A comparative study with other sulfonyl-containing compounds revealed that those with similar structural motifs exhibited enhanced biological activities, particularly in inhibiting heparanase and other critical enzymes involved in cancer progression .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-3-24(4-2)29(27,28)17-12-10-15(11-13-17)19(26)20-14-18-21-22-23-25(18)16-8-6-5-7-9-16/h5-13H,3-4,14H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZROZRKXCPHMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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